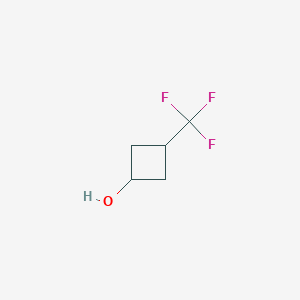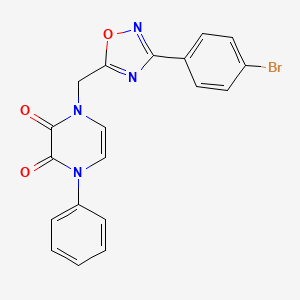
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule, likely used in advanced chemistry or pharmacology. It contains several functional groups including a bromophenyl group, an oxadiazol group, and a pyrazine dione group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through cyclocondensation reactions . For instance, new comb-shaped methacrylate oligomers derived from a key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, were reported .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Compounds with structural similarities to the one have been synthesized and evaluated for their antimicrobial properties. For instance, studies on alkoxy isoindole-1,3-diones and their derivatives, including those with 1,2,4-oxadiazole units, have shown notable antibacterial activity against various bacterial strains. This suggests potential applications in developing new chemotherapeutic agents (Ahmed et al., 2006). Similarly, novel succinimide derivatives, including those with bromophenyl groups, have demonstrated significant antifungal activities, indicating their potential as novel fungicides (Cvetković et al., 2019).
Photoluminescence and Electro-Transporting Properties
The incorporation of bromophenyl and oxadiazole units in compounds has been explored for photoluminescent properties and applications in organic light-emitting diodes (OLEDs). For example, derivatives containing oxadiazole groups have been synthesized for their electroluminescent properties, indicating the potential of similar compounds in electronic and photonic devices (Xiang et al., 2006).
Anti-protozoal Activity
Compounds featuring 1,2,4-oxadiazole and triazole units have been investigated for their anti-protozoal activity, showcasing the broader therapeutic potential of such chemical structures. This line of research suggests the possibility of utilizing compounds with similar frameworks for developing treatments against protozoal infections (Dürüst et al., 2012).
Synthesis and Characterization
The synthesis and characterization of compounds with similar structural motifs, including oxadiazole units, have been a focus of chemical research. These studies aim at understanding the chemical behavior, reactivity, and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Abdallah et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O3/c20-14-8-6-13(7-9-14)17-21-16(27-22-17)12-23-10-11-24(19(26)18(23)25)15-4-2-1-3-5-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHSBJBBAIRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B2958774.png)
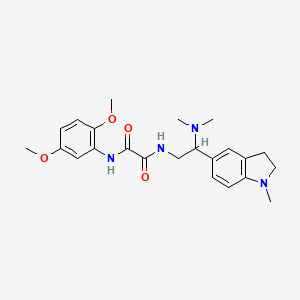
![N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2958777.png)

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2958779.png)
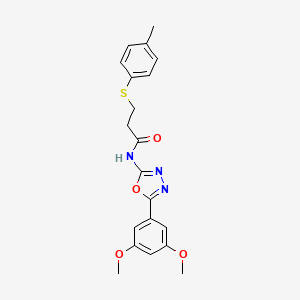
![3-[(3,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958783.png)
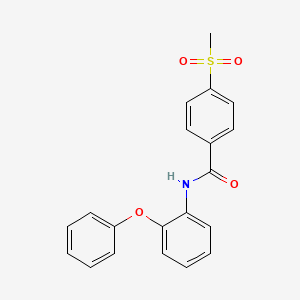
![2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene](/img/structure/B2958787.png)

![ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2958790.png)
![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)
